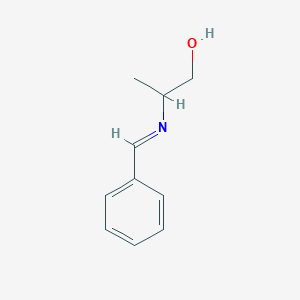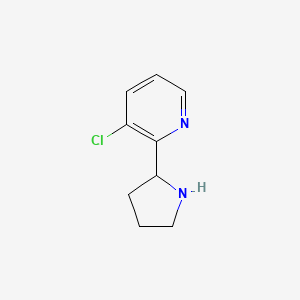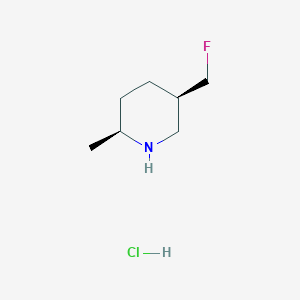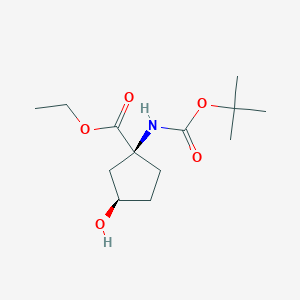
2-(Benzylideneamino)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzylideneamino)propan-1-ol is an organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is synthesized through the condensation of benzaldehyde and 2-aminopropanol, resulting in a molecule that has applications in various fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylideneamino)propan-1-ol typically involves the condensation reaction between benzaldehyde and 2-aminopropanol. The reaction is usually carried out in a solvent such as methanol or ethanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated through filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as acidic or basic catalysts, can also enhance the reaction rate and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzylideneamino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylidene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as benzylidene oxides.
Reduction: The corresponding amine and benzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Benzylideneamino)propan-1-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Benzylideneamino)propan-1-ol involves its interaction with various molecular targets. The Schiff base can form coordination complexes with metal ions, which can then participate in catalytic processes. The compound’s biological activity is attributed to its ability to interact with cellular components, leading to effects such as inhibition of microbial growth or scavenging of free radicals .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Benzylideneamino)butan-1-ol
- 2-(Benzylideneamino)phenol
- 2-(Benzylideneamino)aniline
Uniqueness
2-(Benzylideneamino)propan-1-ol is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C10H13NO |
|---|---|
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
2-(benzylideneamino)propan-1-ol |
InChI |
InChI=1S/C10H13NO/c1-9(8-12)11-7-10-5-3-2-4-6-10/h2-7,9,12H,8H2,1H3 |
Clave InChI |
BMAZMAOUVJIQHY-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)N=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Methyl-5-phenyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B15227751.png)
![Methyl 6-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylate](/img/structure/B15227754.png)

![3-(Methylthio)-4-phenyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B15227765.png)



![Ethyl 5-amino-1-methyl-1,4-dihydropyrrolo[3,2-c]pyrazole-6-carboxylate](/img/structure/B15227785.png)
![6-Bromo-2-(1,4-dioxan-2-yl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B15227792.png)
![8-Bromo-7-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15227797.png)
![3-amino-7-methyl-N-(2-methyl-4-nitrophenyl)thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B15227807.png)
![tert-Butyl 2-(chloromethyl)-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B15227815.png)
